
Nlrp3/aim2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nlrp3/aim2-IN-3 is a potent inhibitor that targets the NLRP3 and AIM2 inflammasomes, which are multiprotein complexes involved in the innate immune response. These inflammasomes play a crucial role in the activation of inflammatory responses and pyroptosis, a form of programmed cell death. This compound has shown differential species-specific effects against NLRP3 and AIM2 inflammasome-dependent pyroptosis .
Preparation Methods
The synthesis of Nlrp3/aim2-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Chemical Reactions Analysis
Nlrp3/aim2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Nlrp3/aim2-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of inflammasome activation and inhibition.
Biology: It helps in understanding the role of inflammasomes in various biological processes, including cell death and immune responses.
Medicine: It has potential therapeutic applications in treating diseases associated with abnormal inflammasome activation, such as autoinflammatory diseases, neurodegenerative disorders, and cardiovascular diseases.
Industry: It is used in the development of new drugs targeting inflammasome-related pathways .
Mechanism of Action
Nlrp3/aim2-IN-3 exerts its effects by inhibiting the assembly and activation of the NLRP3 and AIM2 inflammasomes. These inflammasomes are composed of sensor proteins (NLRP3 or AIM2), an adaptor protein (ASC), and an effector protein (caspase-1). Upon activation by pathogen-associated molecular patterns or damage-associated molecular patterns, the inflammasomes trigger the cleavage of pro-inflammatory cytokines (interleukin-1β and interleukin-18) and induce pyroptosis. This compound blocks this process by preventing the interaction between the sensor and adaptor proteins, thereby inhibiting the downstream inflammatory responses .
Comparison with Similar Compounds
Nlrp3/aim2-IN-3 is unique in its ability to inhibit both NLRP3 and AIM2 inflammasomes with high potency. Similar compounds include:
Nlrp3-IN-1: A selective inhibitor of the NLRP3 inflammasome.
Aim2-IN-1: A selective inhibitor of the AIM2 inflammasome.
Nlrp3/aim2-IN-2: Another dual inhibitor with different potency and specificity profiles. This compound stands out due to its differential species-specific effects and its potential for broader therapeutic applications .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C16H14N2O2/c19-14-3-1-2-13(10-14)18-16(20)9-11-4-5-12-6-7-17-15(12)8-11/h1-8,10,17,19H,9H2,(H,18,20) |
InChI Key |
UOBOMCZZCHPHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


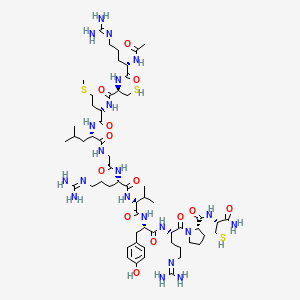
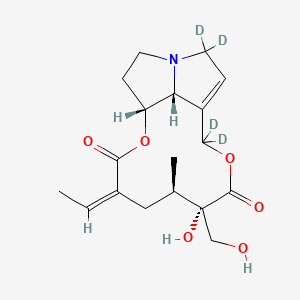
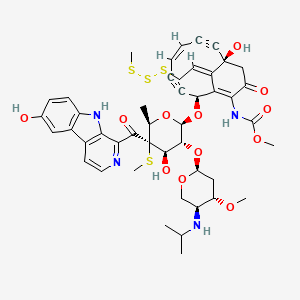
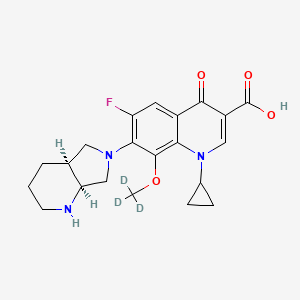
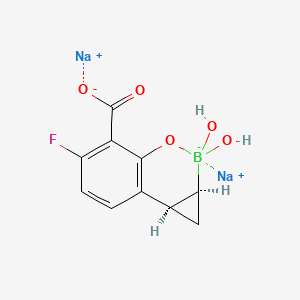
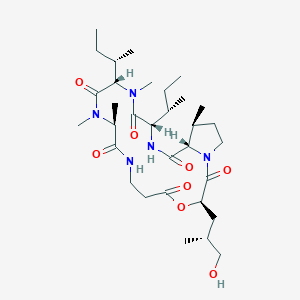
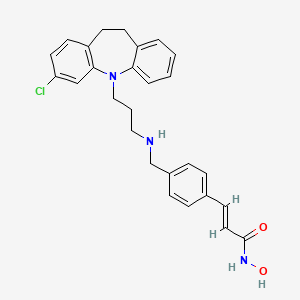
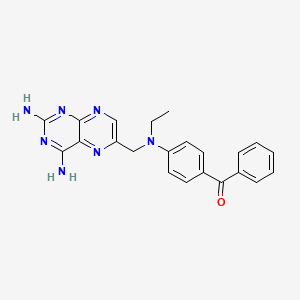

![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
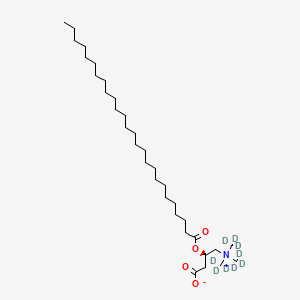
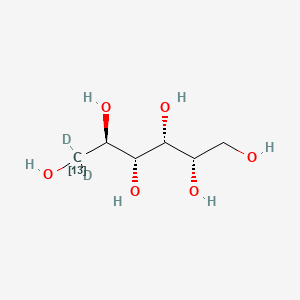

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)
